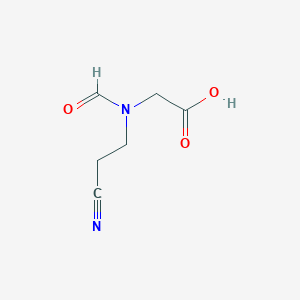

N-(2-Cyanoethyl)-N-formylglycine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104147-60-6 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2-[2-cyanoethyl(formyl)amino]acetic acid |

InChI |

InChI=1S/C6H8N2O3/c7-2-1-3-8(5-9)4-6(10)11/h5H,1,3-4H2,(H,10,11) |

InChI Key |

IYGOVYZPZKCSDF-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)O)C=O)C#N |

Canonical SMILES |

C(CN(CC(=O)O)C=O)C#N |

Synonyms |

Glycine, N-(2-cyanoethyl)-N-formyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Cyanoethyl N Formylglycine and Analogues

Targeted Synthesis of N-(2-Cyanoethyl)-N-formylglycine

The introduction of a formyl group (CHO) onto the nitrogen atom of an amino acid is a critical step in synthesizing N-formyl amino acids. This N-formylation creates a formyl-amide linkage. Several established methods can be employed for this transformation.

One common approach involves the use of formic acid itself or a mixed anhydride (B1165640) of formic acid and acetic anhydride. Another widely used method is the reaction with ethyl formate. For instance, the synthesis of N-formyl-N-methylglycine ethyl ester is achieved by reacting ethyl N-methylglycinate hydrochloride with ethyl formate in the presence of a base like potassium carbonate. This general principle can be adapted for the formylation of glycine (B1666218) or its esters.

N-formyl imides have also been developed as effective N-formylating agents that operate under mild, metal-free conditions, often in aqueous media. rsc.org These reagents offer an operationally simple alternative for creating N-formamides. rsc.org

Table 1: Common N-Formylation Reagents and Conditions

| Reagent | Typical Conditions | Substrate Example |

|---|---|---|

| Formic Acid / Acetic Anhydride | Reaction at low temperatures (e.g., 0-5°C) | Glycine |

| Ethyl Formate | Base catalyst (e.g., K₂CO₃) in a solvent like ethanol | Ethyl N-methylglycinate |

The 2-cyanoethyl group is typically introduced onto a nitrogen atom via a Michael addition reaction with acrylonitrile (B1666552) (CH₂=CHCN). This process, known as cyanoethylation, is a well-established method for modifying amines. In the context of synthesizing this compound, this reaction would likely be performed on N-formylglycine. The secondary amine of N-formylglycine would act as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

The synthesis of related compounds, such as N,N-bis-(2-cyanoethyl)-formamide, demonstrates the feasibility of this approach, where a formamide (B127407) nitrogen is successfully cyanoethylated. dtic.mil It is assumed that the active site for interaction in these molecules is the bis-(2-cyanoethyl)-amide group. dtic.mil The reaction conditions are typically mild, often requiring a base catalyst and proceeding at or slightly above room temperature.

Sequential Addition: Start with glycine or a glycine ester, first perform N-formylation, and then proceed with N-cyanoethylation.

Alternative Order: Start with glycine and first perform N-cyanoethylation to form N-(2-cyanoethyl)glycine, followed by N-formylation of the resulting secondary amine.

Recent advances in photoredox catalysis have opened new avenues for the functionalization of the α-C(sp³)-H bond of glycine derivatives. nih.gov These methods allow for the introduction of various alkyl groups, demonstrating the versatility of the glycine scaffold for creating unnatural α-amino acids. nih.gov While not directly involved in adding the formyl or cyanoethyl groups to the nitrogen, this research highlights the chemical tractability of the glycine core for further modifications. nih.gov

Strategies for Preparing Related N-Formylglycine Derivatives

The synthesis of analogues and related derivatives often relies on versatile precursors and draws inspiration from biosynthetic pathways.

N-Formylglycine ethyl ester is a commercially available and widely used intermediate in organic synthesis. smolecule.comsigmaaldrich.comtcichemicals.com Its structure contains the core N-formylglycine unit with a protected carboxylic acid group (ethyl ester), making it an ideal starting point for further derivatization.

This precursor serves as a key building block in several synthetic applications:

Peptide Synthesis: It is used as a protected amino acid derivative in the stepwise construction of peptide chains. smolecule.com

Preparation of Isocyanoacetates: Dehydration of N-formylglycine ethyl ester using reagents like phosphorus oxychloride yields ethyl isocyanoacetate. orgsyn.org This product is a valuable intermediate for synthesizing various heterocyclic compounds, such as thiazoles. orgsyn.orgchemicalbook.com

Formylating Agent: The compound can act as a formylating agent itself, introducing a formyl group into other molecules. smolecule.com

The synthesis of N-formylglycine ethyl ester can be achieved by reacting glycine ethyl ester hydrochloride with ammonium (B1175870) formate or through the reaction of ethyl glycinate with ethyl formate. smolecule.comorgsyn.org

Table 2: Reactions Utilizing N-Formylglycine Ethyl Ester

| Reagent(s) | Product | Application Area |

|---|---|---|

| Phosphorus Oxychloride (POCl₃), Triethylamine | Ethyl Isocyanoacetate | Heterocycle Synthesis |

| Hydrolysis (e.g., NaOH) | N-Formylglycine | Deprotection for further use |

In the realm of biochemistry, the synthesis of Formylglycinamide Ribonucleotide (FGAR) provides a natural blueprint for the formation of an N-formylglycine structure. FGAR is a key intermediate in the de novo biosynthesis of purines, which are essential building blocks for DNA and RNA. acs.org

The synthesis occurs in a multi-step enzymatic pathway:

First, glycinamide ribonucleotide (GAR) is formed from phosphoribosylamine and glycine. wikipedia.org

Then, the enzyme phosphoribosylglycinamide formyltransferase catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of the glycine residue in GAR. wikipedia.org This reaction produces FGAR. wikipedia.org

Utilization of 2-Cyanoethyl-Containing Reagents in Amine Derivatization

The introduction of a 2-cyanoethyl group onto a nitrogen atom, a reaction known as cyanoethylation, is a fundamental process in the synthesis of this compound. This reaction typically involves the Michael addition of an amine to acrylonitrile. The nitrogen atom of the starting material, in this case, N-formylglycine, acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

The reaction is generally base-catalyzed, which serves to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for the reaction's success, influencing both the reaction rate and the yield of the desired product. While specific studies on the cyanoethylation of N-formylglycine are not extensively detailed in the available literature, the principles can be inferred from the cyanoethylation of other N-acyl amino acids. For instance, the cyanoethylation of N-acetylated amino acids has been reported, providing a model for the synthesis of N-(2-cyanoethyl) derivatives.

A general representation of the cyanoethylation of an N-acyl amino acid is depicted below:

Reaction Scheme:

Table 1: Examples of Cyanoethylation of N-Acyl Amino Acids

| N-Acyl Amino Acid Derivative | Reagents and Conditions | Product | Yield (%) |

| N-acetyl-alanine | Acrylonitrile, base catalyst | Ethyl N-(2-carbethoxyethyl)-acetylalaninate | Data not available |

| N-acetyl-leucine | Acrylonitrile, base catalyst | Ethyl N-(2-carbethoxyethyl)-acetylleucinate | Data not available |

It is important to note that the carboxyl group of the amino acid is often esterified prior to cyanoethylation to prevent side reactions and improve solubility in organic solvents. The subsequent hydrolysis of the ester and the nitrile group can provide the desired carboxylic acid.

Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry plays a pivotal role in the synthesis of complex organic molecules like this compound. Protecting groups are temporarily attached to a functional group to prevent it from reacting in subsequent chemical steps. In the context of this synthesis, both the amino and carboxyl groups of glycine may require protection depending on the synthetic route.

If the synthesis starts from glycine, the amino group must be formylated and the carboxyl group is often protected, typically as an ester (e.g., methyl or ethyl ester). The formyl group itself can be considered a protecting group for the amino function, directing the subsequent cyanoethylation to the nitrogen atom. The choice of the carboxyl protecting group is critical, as it must be stable under the conditions of cyanoethylation and selectively removable without affecting the formyl or cyanoethyl groups.

Common Protecting Groups for Amino Acids:

Carboxyl Protecting Groups:

Esters (Methyl, Ethyl, Benzyl): These are common protecting groups for the carboxyl functionality. Benzyl esters are particularly useful as they can be removed by hydrogenolysis, which are generally mild conditions.

Amino Protecting Groups:

Formyl (For): In this specific synthesis, the formyl group is an integral part of the final molecule but also serves to protect the nitrogen during other transformations.

Tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc): These are standard protecting groups in peptide synthesis and could be employed in alternative synthetic strategies where the formyl group is introduced at a later stage. peptide.comcreative-peptides.combiosyn.combiosynth.com

Advanced Synthetic Approaches and Reaction Optimization

Advanced synthetic approaches for the preparation of this compound focus on improving efficiency, yield, and purity. These strategies may involve the development of one-pot synthesis procedures, the use of novel catalysts, and the optimization of reaction parameters.

Reaction Optimization:

The optimization of the cyanoethylation step is a key area of focus. This involves a systematic study of various reaction parameters to identify the optimal conditions.

Table 2: Parameters for Optimization of Cyanoethylation

| Parameter | Variables to be Investigated | Desired Outcome |

| Catalyst | Type (e.g., organic bases, inorganic bases), Concentration | High reaction rate, minimal side products |

| Solvent | Polarity, aprotic vs. protic | Good solubility of reactants, facilitation of the reaction |

| Temperature | Range from room temperature to elevated temperatures | Optimal balance between reaction rate and prevention of side reactions or degradation |

| Stoichiometry | Molar ratio of N-formylglycine to acrylonitrile | Maximization of product yield, minimization of unreacted starting materials |

| Reaction Time | Monitoring the reaction progress over time | Determination of the point of maximum conversion |

Advanced Synthetic Strategies:

Alternative synthetic routes could also be explored. For example, instead of cyanoethylation of N-formylglycine, one could consider the formylation of a pre-synthesized N-(2-cyanoethyl)glycine. The feasibility of this approach would depend on the chemoselectivity of the formylating agent.

Furthermore, solid-phase synthesis techniques, commonly employed in peptide synthesis, could potentially be adapted for the synthesis of this compound. This approach could simplify the purification process and allow for the synthesis of a library of related analogues.

Ultimately, the development of an efficient and scalable synthesis for this compound will likely involve a combination of classical reaction methodologies with modern optimization techniques and potentially novel synthetic strategies.

Chemical Reactivity and Mechanistic Investigations of N 2 Cyanoethyl N Formylglycine

Reactivity Profile of the Formyl Group (Aldehyde Functionality)

The formyl group, an aldehyde, is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity is central to its chemical transformations.

Hydration to Geminal Diols

In aqueous solutions, aldehydes can exist in equilibrium with their corresponding geminal diols (hydrates). wikipedia.orgsigmaaldrich.comnih.gov This reversible nucleophilic addition of water to the carbonyl carbon is often catalyzed by either acid or base. nih.govlibretexts.org For N-(2-Cyanoethyl)-N-formylglycine, the formyl group can be hydrated to form N-(2-Cyanoethyl)-N-(dihydroxy-methyl)glycine.

The stability of geminal diols is dependent on several factors, including steric hindrance and the presence of electron-withdrawing or -donating groups on the α-carbon. While most geminal diols are unstable, certain structural features can enhance their stability. wikipedia.org

Table 1: Factors Influencing Geminal Diol Stability

| Factor | Effect on Gem-Diol Stability | Rationale |

| Electron-withdrawing groups | Increases | Destabilizes the carbonyl group, making hydration more favorable. wikipedia.orglibretexts.org |

| Electron-donating groups | Decreases | Stabilizes the carbonyl group, disfavoring hydration. libretexts.org |

| Steric hindrance | Decreases | Hinders the approach of the water molecule to the carbonyl carbon. |

Electrophilic Reactions

Aromatic aldehydes can undergo electrophilic substitution reactions such as nitration and halogenation. researchgate.net The aldehyde group is generally considered deactivating and meta-directing in electrophilic aromatic substitution due to its electron-withdrawing nature. While this compound is an aliphatic aldehyde, the principles of electrophilicity are still relevant to the formyl group itself. The formyl carbon is electrophilic and can react with strong nucleophiles.

The formyl group itself does not typically undergo electrophilic attack. Instead, it directs electrophilic attack on an associated aromatic ring, which is not present in this molecule. However, the electrophilic character of the formyl carbon is fundamental to its reactivity with nucleophiles.

Potential for Covalent Adduct Formation

Aldehydes are known to form covalent adducts with various nucleophiles, a reactivity that is particularly relevant in biological systems and synthetic chemistry. researchgate.netumn.edu The electrophilic carbonyl carbon of the formyl group in this compound is a prime target for nucleophilic attack from amines, thiols, and other biological nucleophiles, leading to the formation of adducts such as Schiff bases (imines) or thiohemiacetals. umn.edu

The formation of these covalent adducts is often a reversible process. For instance, the reaction of an aldehyde with an amine to form a Schiff base is an equilibrium reaction. umn.edu This reactivity is harnessed in various chemical ligation techniques and is also a mechanism by which some molecules exert biological effects. The ability of the formyl group in this compound to form such adducts is a key aspect of its chemical profile.

Reactivity of the Nitrile (Cyanoethyl) Group

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic. libretexts.orgopenstax.org This allows for a range of nucleophilic addition reactions.

Nucleophilic Additions to the Nitrile

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various nucleophiles. libretexts.orgopenstax.org This can lead to the formation of a variety of products depending on the nucleophile and reaction conditions. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org

The lone pair of electrons on the nitrogen atom can also participate in reactions, for example, by acting as a weak base or by coordinating to metal centers, which can activate the nitrile group towards nucleophilic attack. nih.gov However, the electron-withdrawing nature of the N-formylglycine moiety may influence the nucleophilicity of the nitrile nitrogen.

Potential for Hydrolysis or Reduction

The nitrile group can undergo both hydrolysis and reduction, providing pathways to other important functional groups.

Hydrolysis:

Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed. libretexts.orgopenstax.orgchemistrysteps.com This reaction typically proceeds in two stages, first forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: In the presence of acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of water. chemistrysteps.com

Base-catalyzed hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. openstax.org

The final product of hydrolysis would be N-(2-carboxyethyl)-N-formylglycine.

Reduction:

The nitrile group can be reduced to a primary amine (–CH₂NH₂). libretexts.orgsparkl.meorganic-chemistry.orgyoutube.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orgsparkl.me The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org This reaction would convert this compound into N-(3-aminopropyl)-N-formylglycine. Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce nitriles to aldehydes. youtube.com

Table 2: Summary of Potential Reactions of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

| Formyl Group | Hydration | Water | N-(2-Cyanoethyl)-N-(dihydroxy-methyl)glycine |

| Covalent Adduct Formation | Amines (R-NH₂) | Schiff Base (Imine) | |

| Nitrile Group | Nucleophilic Addition | Grignard Reagent (R-MgX) then H₃O⁺ | Ketone |

| Hydrolysis | H₃O⁺ or OH⁻, heat | N-(2-carboxyethyl)-N-formylglycine | |

| Reduction | LiAlH₄ then H₂O | N-(3-aminopropyl)-N-formylglycine |

Amide Bond Stability and Reactivity

The amide bond is a cornerstone of peptide chemistry, known for its significant stability, which arises from resonance delocalization of the nitrogen lone pair into the carbonyl group. rsc.org This delocalization imparts partial double-bond character to the C-N bond, resulting in a planar structure and a substantial rotational barrier. rsc.org The stability and reactivity of the tertiary amide bond in this compound are influenced by the electronic and steric nature of its substituents: the formyl group and the 2-cyanoethyl group.

The N-formyl group, being electron-withdrawing, can modulate the properties of the amide linkage. Generally, attaching electron-withdrawing groups to the amide nitrogen can decrease the resonance stabilization, potentially making the amide bond more susceptible to cleavage. acs.org Conversely, the nitrogen lone pair is also delocalized into the formyl carbonyl, which complicates a simple prediction. The stability of N-acyl amino acids can be surprisingly low under certain conditions; for instance, N-acylated amino acid amides can undergo hydrolysis under mild acidic conditions, a reaction influenced by the nature of the N-acyl group. nih.govrsc.org

Hydrolysis of the amide bond in this compound would lead to N-(2-cyanoethyl)glycine and formic acid. This reaction can be catalyzed by acid or base, though amides are generally resistant to hydrolysis. Under acidic conditions, protonation typically occurs on the more basic carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by water. sigmaaldrich.com In basic hydrolysis, direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon initiates the cleavage. The presence of N-substituents can influence the rates of these processes through both steric and electronic effects. nih.gov For example, bulky N-substituents may sterically hinder the approach of nucleophiles, thereby slowing down hydrolysis. nih.gov

Enzymatic cleavage is another critical aspect of amide bond reactivity. While specific enzymes for this compound are not documented, enzymes like fatty acid amide hydrolase (FAAH) are known to hydrolyze a range of N-acyl amino acids. nih.gov Such enzymes could potentially recognize and cleave the amide bond in this molecule. nih.gov

Table 1: Factors Influencing Amide Bond Stability in this compound

| Factor | Influence on Stability | Mechanistic Implication |

|---|---|---|

| Resonance | Increases stability | The partial double-bond character of the C-N bond restricts rotation and lowers ground-state energy. rsc.org |

| N-Formyl Group | Potentially decreases stability | The electron-withdrawing nature may reduce the electron density of the nitrogen lone pair available for resonance with the glycine (B1666218) carbonyl. acs.org |

| N-Cyanoethyl Group | Weakly electron-withdrawing | The inductive effect of the nitrile may slightly decrease the basicity of the amide nitrogen. |

| Steric Hindrance | May decrease reactivity | The substituents on the nitrogen could sterically hinder the approach of nucleophiles like water or hydroxide ions. nih.gov |

| Acid/Base Catalysis | Decreases stability | Protonation of the carbonyl oxygen (acid) or direct attack by hydroxide (base) facilitates nucleophilic acyl substitution. sigmaaldrich.com |

Radical-Mediated Transformations Involving N-Substituted Glycines

Radical reactions offer powerful methods for C-H functionalization and the formation of new carbon-carbon or carbon-heteroatom bonds. N-substituted glycine derivatives are versatile substrates for radical-mediated transformations, typically involving the generation of a radical at the α-carbon. nih.gov This α-amino radical is stabilized by the adjacent nitrogen atom and the carbonyl group.

Visible-light photoredox catalysis has emerged as a mild and efficient way to generate these radicals. acs.orgmdpi.com For instance, the formation of an electron-donor-acceptor (EDA) complex between a glycine derivative and a suitable partner can, upon irradiation, lead to a single-electron transfer (SET) event, generating the desired α-amino radical. nih.govmdpi.com This radical can then engage in various coupling reactions. nih.govacs.org Another approach involves the decarboxylation of α-amino acids or their derivatives to generate alkyl radicals. mdpi.com

In the context of this compound, several radical-mediated transformations can be envisioned:

α-C-H Functionalization: Generation of a radical at the α-carbon could be followed by coupling with various radical acceptors, such as electron-deficient alkenes or arenes, to introduce new substituents at this position. mdpi.com

Intramolecular Cyclization: The α-amino radical could potentially add to the nitrile group of the cyanoethyl side chain. This would be a 6-endo-dig cyclization, which is generally disfavored but can occur in certain radical systems. A more plausible pathway might involve a 5-exo-trig cyclization if a radical can be generated at the β-position of the cyanoethyl group, though this is less straightforward. N-silyl-tethered radical cyclizations have been used to synthesize γ-amino alcohols from protected allylic amines, showcasing a strategy where a tether facilitates the cyclization. nih.gov

Decarboxylative Coupling: Photoredox-catalyzed decarboxylation could generate a radical that can be trapped by various partners. For N-substituted glycine derivatives, this has been used to couple the amino acid scaffold to other molecules, such as uridine (B1682114) derivatives. acs.orgmdpi.com

These potential transformations highlight the utility of radical chemistry to modify the core structure of this compound, enabling the synthesis of more complex and functionally diverse molecules.

Stereochemical Considerations in Reactions

Although glycine is an achiral amino acid, the α-carbon in this compound is prochiral. This means that the two hydrogen atoms at this position are diastereotopic, and their substitution by another group can lead to the formation of a new stereocenter. Consequently, controlling the stereochemical outcome of reactions at this center is a key consideration for synthesizing enantiomerically pure derivatives.

The asymmetric synthesis of α-amino acids is a well-developed field, with several strategies applicable here:

Chiral Auxiliary Control: A chiral auxiliary can be temporarily introduced into the molecule to direct the stereochemical course of a subsequent reaction. youtube.com For glycine derivatives, this often involves the formation of a chiral enolate equivalent, which then reacts diastereoselectively with an electrophile. acs.org After the reaction, the auxiliary is removed to yield the enantioenriched product. youtube.com

Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to control the stereochemistry of the reaction. For example, chiral nickel(II) complexes of glycine Schiff bases have been extensively used for the asymmetric alkylation, aldol (B89426), and Michael addition reactions to produce a wide variety of unnatural α-amino acids with high enantiomeric excess. nih.govrsc.org This method involves the deprotonation of the glycine α-carbon within the chiral complex, followed by diastereoselective reaction with an electrophile. rsc.org

Enantioconvergent Catalysis: This powerful strategy allows for the use of a racemic starting material to produce a single enantiomer of the product. For instance, a chiral nickel catalyst has been shown to achieve the cross-coupling of racemic α-haloglycine derivatives with organozinc reagents to afford various protected α-amino acids in high yield and enantioselectivity. nih.gov

These methodologies could be adapted for this compound. By converting the carboxylic acid to an ester and forming a chiral Schiff base complex, it would be possible to perform diastereoselective alkylations or aldol reactions at the α-position, leading to optically active derivatives. rsc.orgnih.gov

Derivatization for Conjugation and Functionalization

This compound possesses three distinct functional groups—a carboxylic acid, a tertiary amide (specifically, an N-formyl group), and a nitrile—each offering a handle for chemical modification. This versatility allows for its derivatization for various purposes, such as conjugation to other molecules or the introduction of new functionalities.

Carboxylic Acid Group: The carboxyl group is one of the most versatile functional groups for derivatization.

Amide and Ester Formation: Standard coupling reagents (e.g., DCC, EDC, HATU) can be used to form amide bonds with primary or secondary amines. Esterification can be achieved under Fischer conditions with an alcohol and acid catalyst, or through reaction with alkyl halides under basic conditions. This allows for the attachment of reporter tags, polymers, or other biomolecules.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄).

N-Formyl Group: The formyl group is an aldehyde equivalent attached to a nitrogen atom.

Deformylation: The formyl group can be removed under acidic or basic hydrolysis to yield the secondary amine, N-(2-cyanoethyl)glycine. google.com

Reductive Amination: While the formyl group itself is part of an amide, its carbonyl character is reduced. However, under specific conditions, it might undergo reactions typical of aldehydes, though this is less common than reactions at the carboxyl end. N-formylation is often used as a protecting group strategy in peptide synthesis. google.com

Nitrile (Cyano) Group: The cyanoethyl group provides a unique site for modification. cdnsciencepub.com

Hydrolysis: The nitrile can be hydrolyzed under strong acidic or basic conditions to either a primary amide (-(CH₂)₂-CONH₂) or a carboxylic acid (-(CH₂)₂-COOH), extending the carbon chain with a new functional group.

Reduction: Catalytic hydrogenation (e.g., with H₂/Raney Ni) or reduction with LiAlH₄ can convert the nitrile to a primary amine (-(CH₂)₂-CH₂NH₂), introducing a basic site for further conjugation.

Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis. The cyano group is also known to participate in cycloaddition reactions.

The cyanoethyl group itself is often used as a protecting group in oligonucleotide synthesis due to its stability under acidic conditions and its facile removal via β-elimination with mild base. cdnsciencepub.comacs.org This reactivity could also be exploited for controlled release or modification strategies. glenresearch.com

Table 2: Potential Derivatization Reactions for this compound

| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Amide Formation | Amine (R-NH₂), EDC/HATU | Carboxamide (-CONHR) |

| Esterification | Alcohol (R-OH), H⁺ catalyst | Ester (-COOR) | |

| Reduction | BH₃·THF or LiAlH₄ | Primary Alcohol (-CH₂OH) | |

| N-Formyl Group | Deformylation | Acid or Base Hydrolysis | Secondary Amine (-NH-) |

| Nitrile Group | Hydrolysis (partial) | H₂O, H⁺ or OH⁻ (mild) | Primary Amide (-CONH₂) |

| Hydrolysis (full) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) | |

| Reduction | H₂/Raney Ni or LiAlH₄ | Primary Amine (-CH₂NH₂) | |

| Addition | Grignard (R-MgBr), then H₃O⁺ | Ketone (-C(=O)R) | |

| β-Elimination | Strong, non-nucleophilic base | Acrylonitrile (B1666552) + N-formylglycine |

Advanced Spectroscopic and Analytical Characterization of N 2 Cyanoethyl N Formylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of N-(2-Cyanoethyl)-N-formylglycine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

High-Resolution One-Dimensional NMR (¹H and ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the formyl proton, the glycine (B1666218) methylene (B1212753) protons, and the two methylene groups of the cyanoethyl moiety. The formyl proton (-CHO) is anticipated to appear as a singlet significantly downfield, typically in the range of 8.0-8.5 ppm. chemicalbook.comrsc.orgcdnsciencepub.com The glycine methylene protons (-NCH₂COOH) would likely appear as a singlet around 3.5-4.0 ppm. hmdb.cachemicalbook.com The protons of the cyanoethyl group (-CH₂CH₂CN) are expected to present as two distinct triplets. The methylene group adjacent to the nitrogen (N-CH₂-) would be deshielded and appear around 3.5-3.8 ppm, while the methylene group adjacent to the nitrile (-CH₂CN) would be found further upfield, around 2.7-3.0 ppm. oregonstate.edu The acidic proton of the carboxylic acid is often broad and may not be observed unless specific experimental conditions are used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, five unique carbon signals are predicted. The carbonyl carbon of the carboxylic acid is expected in the 170-180 ppm region, while the formyl carbonyl carbon appears in a similar but distinct range of 160-170 ppm. youtube.comresearchgate.netcdnsciencepub.com The nitrile carbon (C≡N) typically resonates between 115-125 ppm. youtube.comoregonstate.eduucalgary.ca The three methylene carbons (N-CH₂COOH, N-CH₂CH₂CN, and -CH₂CN) are expected in the upfield region, generally between 15-60 ppm. youtube.com Quaternary carbons, like the nitrile carbon, often show weaker signal intensity. youtube.com

Predicted ¹H and ¹³C NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CHO (formyl) | 8.0 - 8.5 | Singlet |

| -NCH₂COOH (glycine) | 3.5 - 4.0 | Singlet |

| N-CH₂CH₂CN | 3.5 - 3.8 | Triplet |

| -CH₂CN | 2.7 - 3.0 | Triplet |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH (carboxyl) | 170 - 180 |

| -CHO (formyl) | 160 - 170 |

| -C≡N (nitrile) | 115 - 125 |

| -NCH₂COOH (glycine) | 50 - 60 |

| N-CH₂CH₂CN | 40 - 50 |

| -CH₂CN | 15 - 25 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a key cross-peak would be observed between the two methylene groups of the cyanoethyl chain (N-CH₂CH₂ - and -CH₂ CN), confirming their connectivity. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. youtube.com It would definitively link the proton signals of the three methylene groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Expected Key HMBC Correlations

| Proton Signal | Correlates to Carbon Signal | Structural Information Confirmed |

|---|---|---|

| Formyl H (-CHO) | Glycine Methylene C (-NCH₂COOH) | Formyl group is attached to the glycine nitrogen. |

| Glycine Methylene H (-NCH₂COOH) | Carboxyl C (-COOH) | Confirms the glycine backbone structure. |

| Glycine Methylene H (-NCH₂COOH) | Cyanoethyl Methylene C (N-CH₂CH₂CN) | Confirms the glycine nitrogen is bonded to the cyanoethyl group. |

| Cyanoethyl Methylene H (N-CH₂CH₂CN) | Nitrile C (-C≡N) | Confirms the connectivity within the cyanoethyl group. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It can be useful for confirming the conformation of the molecule, particularly the spatial relationship between the formyl group and the other substituents around the nitrogen atom.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, while less sensitive than proton or carbon NMR, is highly valuable for distinguishing between the different nitrogen environments in a molecule. magritek.com this compound contains two chemically distinct nitrogen atoms: the formamide (B127407) nitrogen and the nitrile nitrogen. The chemical shifts in ¹⁵N NMR are very sensitive to the electronic state and hybridization of the nitrogen atom. science-and-fun.dersc.org The formamide nitrogen is expected to resonate in the typical amide region (around 110-160 ppm relative to nitromethane), while the nitrile nitrogen would appear in a very different region (around 225-240 ppm). science-and-fun.deresearchgate.net This provides unambiguous confirmation of the presence of both nitrogen-containing functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. drug-dev.commdpi.com For this compound (C₅H₈N₂O₂), the calculated exact mass of the neutral molecule is 156.0586 g/mol . HRMS analysis, often using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ with a measured m/z of 157.0662. The high accuracy of this measurement allows for the unambiguous determination of the elemental formula, C₅H₉N₂O₂⁺, distinguishing it from any other combination of atoms that might have the same nominal mass. creative-proteomics.comresearchgate.net

The fragmentation of the protonated molecule in the mass spectrometer (MS/MS analysis) provides further structural confirmation. nih.gov Key fragmentation pathways for N-acyl amino acid derivatives often involve cleavages around the amide and carboxyl groups. nih.govresearchgate.net

Predicted Major Mass Spectrometry Fragments for [this compound+H]⁺

| Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|

| 129.0662 | CO (28 Da) | Loss of the formyl carbonyl group |

| 111.0556 | HCOOH (46 Da) | Loss of formic acid |

| 103.0502 | CH₂=CHCN (53 Da) | Loss of acrylonitrile (B1666552) via cleavage of the N-CH₂ bond |

| 86.0396 | NCCH₂COOH (71 Da) | Cleavage resulting in the formyl-amino-ethyl fragment |

| 74.0237 | C₃H₄N₂O (84 Da) | Glycine fragment [HOOC-CH₂-NH₂]⁺ |

The observation of these specific fragments, particularly the loss of characteristic neutral molecules like carbon monoxide, formic acid, and acrylonitrile, provides strong corroborating evidence for the proposed structure of this compound. libretexts.orgchemguide.co.uk

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules like this compound. In a typical MS/MS experiment, the intact molecule is first ionized and selected (the precursor ion), and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides a detailed "fingerprint" of the molecule's structure.

The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to its functional groups. Common fragmentation pathways for similar compounds include cleavage of the bond adjacent to the carbonyl group and loss of small neutral molecules. libretexts.org For instance, the loss of the formyl group (CHO) or the cyanoethyl group (CH2CH2CN) would produce significant fragment ions. The fragmentation of the glycine backbone could also be observed. libretexts.orgnist.gov

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragments for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Description |

| 157.06 | 128.05 | 29 (CHO) | Loss of the formyl group |

| 157.06 | 103.04 | 54 (C3H4N) | Cleavage of the N-cyanoethyl bond |

| 157.06 | 88.04 | 69 (C3H3N2) | Fragmentation involving the cyanoethyl group |

| 157.06 | 74.02 | 83 (C4H5N2) | Cleavage of the glycine backbone |

Note: The m/z values are theoretical and based on the molecular formula C6H8N2O3. Actual values may vary slightly depending on the ionization method and instrument calibration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrations of different chemical bonds.

Analysis of Carbonyl Vibrations (Amide and Formyl)

This compound possesses two distinct carbonyl groups: one in the amide linkage and another in the formyl group. The stretching vibrations of these C=O bonds are typically strong and appear in the region of 1600-1800 cm⁻¹. The exact position of these peaks can be influenced by the electronic environment. The amide carbonyl stretch is expected to appear around 1650 cm⁻¹, a typical value for tertiary amides. The formyl carbonyl stretch is anticipated at a higher frequency, likely in the range of 1700-1720 cm⁻¹, characteristic of aldehydes. miamioh.edu

Nitrile Group Vibrational Signature

The nitrile group (C≡N) has a very characteristic and sharp absorption band in the IR spectrum. This stretching vibration typically occurs in the range of 2220-2260 cm⁻¹ for saturated aliphatic nitriles. spectroscopyonline.com The intensity of this peak is usually moderate to strong, making it a clear indicator of the presence of the cyanoethyl group in the molecule.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide Carbonyl | C=O Stretch | ~1650 | Strong |

| Formyl Carbonyl | C=O Stretch | 1700-1720 | Strong |

| Nitrile | C≡N Stretch | 2220-2260 | Medium-Strong |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad |

| Carboxylic Acid | C=O Stretch | ~1760 (dimer) | Strong |

| C-H | Stretch | 2850-3000 | Medium |

Note: The exact peak positions can be influenced by the physical state of the sample (solid, liquid, or in solution) and intermolecular interactions such as hydrogen bonding.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and purity determination of chemical compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be applied to the analysis of this compound, each with its own set of considerations.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Developing an effective HPLC method involves optimizing several parameters to achieve good separation and peak shape.

A reversed-phase HPLC method would likely be suitable for this compound. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase could be a gradient mixture of water (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection could be achieved using a UV detector, as the carbonyl groups in the molecule should exhibit some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). nih.gov

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

Note: These are representative parameters and would require optimization for a specific instrument and application.

Gas Chromatography (GC) Considerations

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. unl.edu Direct analysis of this compound by GC could be challenging due to its polarity and relatively low volatility, which are attributed to the carboxylic acid and amide functional groups. The high temperatures required for volatilization in the GC inlet could potentially lead to thermal degradation of the molecule.

To overcome these challenges, derivatization is often employed. The carboxylic acid group can be converted to a more volatile ester (e.g., a methyl or ethyl ester) prior to GC analysis. This process reduces the polarity and increases the volatility of the analyte, making it more amenable to GC separation. The choice of derivatizing agent and reaction conditions would need to be carefully optimized to ensure complete and reproducible derivatization.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It is considered a hybrid of gas and liquid chromatography, offering unique advantages for the separation of a wide range of compounds, including both non-polar and polar molecules. tandfonline.com Given the polar nature of this compound, arising from the carboxylic acid, formyl, and cyanoethyl groups, SFC presents a viable and efficient analytical option.

Methodology and Application:

For a polar analyte like this compound, neat supercritical CO2 would lack sufficient elution strength. chromatographytoday.com Therefore, the mobile phase would require the addition of a polar organic co-solvent, such as methanol or ethanol, to increase its solvating power. shimadzu.com To further improve peak shape and ensure the proper elution of this acidic compound, additives like formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) are commonly incorporated into the mobile phase. tandfonline.comresearchgate.net

The choice of stationary phase is critical. While SFC has traditionally excelled at chiral separations, its application in achiral separations of polar compounds is growing. chromatographytoday.com For this analysis, a polar stationary phase would be necessary to achieve adequate retention and separation from potential impurities. Columns with polar functionalities, such as those with ethylpyridine or polar-embedded groups, would be suitable candidates. chromatographytoday.com

Hypothetical SFC Parameters:

Due to the absence of specific published methods, the following table presents a hypothetical set of starting parameters for the SFC analysis of this compound, based on the analysis of similar polar compounds.

| Parameter | Hypothetical Value/Condition | Rationale |

| Column | Polar-embedded C18 or Ethylpyridine (e.g., 150 mm x 4.6 mm, 3 µm) | Provides necessary retention for a polar analyte. |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Formic Acid | Methanol acts as a polar co-solvent; formic acid improves peak shape for an acidic compound. |

| Gradient | 5% to 40% Methanol over 10 minutes | A gradient elution is typically required to separate compounds with differing polarities. |

| Flow Rate | 3 mL/min | A standard flow rate for analytical SFC, allowing for fast analysis times. researchgate.net |

| Back Pressure | 150 bar | Maintains the supercritical state of the mobile phase. |

| Column Temperature | 40 °C | Influences selectivity and efficiency. tandfonline.com |

| Detection | UV at 210 nm and/or Mass Spectrometry (MS) | The formyl and cyano groups may provide some UV absorbance; MS offers high sensitivity and specificity. |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes based on their charge, size, and electrophoretic mobility. wikipedia.orglibretexts.org For a charged, polar molecule like this compound, CE, particularly in the Capillary Zone Electrophoresis (CZE) mode, is an exceptionally well-suited analytical tool. sciex.com

Methodology and Application:

In CZE, analytes are separated in a capillary filled with a background electrolyte (BGE) or buffer solution. libretexts.org this compound, possessing a carboxylic acid group, will be negatively charged at a pH above its pKa. This allows it to migrate in the electric field at a characteristic velocity, enabling its separation from other charged or neutral species.

The composition of the BGE is a critical parameter. A phosphate (B84403) or borate (B1201080) buffer would be a common choice. nih.gov The pH of the buffer must be carefully selected to ensure the analyte is ionized for effective separation. Additives can also be included in the BGE. For instance, if chiral separation of potential enantiomeric impurities were required, a chiral selector like a cyclodextrin (B1172386) could be added. nih.gov

Hypothetical CE Parameters:

The following table provides a potential set of conditions for the analysis of this compound by CZE.

| Parameter | Hypothetical Value/Condition | Rationale |

| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) | Standard capillary dimension for CZE, providing high efficiency. |

| Background Electrolyte | 25 mM Sodium Phosphate buffer, pH 7.0 | A common buffer system; pH ensures the carboxylic acid group is deprotonated and negatively charged. |

| Applied Voltage | 20 kV | Provides the driving force for separation. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (pressure) injection at 50 mbar for 5 seconds | A common and reproducible method for introducing the sample into the capillary. |

| Detection | UV at 190-210 nm | Detection at low UV wavelengths is typical for compounds with limited chromophores. nih.gov |

Integrated Analytical Approaches for Comprehensive Characterization

A single analytical technique is often insufficient for the complete characterization of a chemical compound, especially in a regulatory or quality control environment. An integrated approach, combining orthogonal (different mechanism) separation techniques, provides a much more comprehensive profile of a substance and its impurities.

For this compound, a powerful integrated strategy would involve the coupling of a primary separation technique like High-Performance Liquid Chromatography (HPLC) with SFC and/or CE. HPLC, particularly in reversed-phase mode, would provide a primary assessment of purity. SFC could then be used as an orthogonal technique, as its separation mechanism is different from reversed-phase LC, potentially resolving impurities that co-elute in the HPLC method. nih.gov

CE would offer a third, highly orthogonal separation mechanism based on charge-to-size ratio, which is fundamentally different from the partitioning mechanisms of HPLC and SFC. nih.gov This is particularly valuable for identifying and quantifying ionic impurities.

Ultimately, coupling these separation techniques with Mass Spectrometry (MS) would provide the highest level of characterization. An LC-MS, SFC-MS, and CE-MS approach would not only separate the target compound from its impurities but also provide mass information, allowing for the identification of unknown impurities and degradation products.

Biochemical and Biological Research Perspectives on Formylglycine Containing Species

Formylglycine as a Post-Translational Modification (PTM)

Formylglycine (fGly) is a unique and catalytically crucial amino acid residue found almost exclusively in the active sites of type I sulfatases. nih.govacs.org It is not one of the canonical amino acids encoded by the genetic code but is instead generated through a post-translational modification (PTM) of a cysteine or, in some cases, a serine residue. nih.govacs.org This modification is essential for the catalytic activity of sulfatases, which are enzymes responsible for the hydrolysis of sulfate (B86663) esters. nih.govacs.org The discovery of fGly was linked to the study of multiple sulfatase deficiency (MSD), a severe congenital disease where the absence of this modification leads to inactive sulfatases. nih.gov

The conversion of a cysteine or serine to fGly introduces an aldehyde functional group into the protein. acs.org This aldehyde is a key component of the catalytic machinery of sulfatases, participating directly in the hydrolysis of sulfate esters. nih.govacs.org This PTM augments the chemical diversity available to proteins, allowing for catalytic mechanisms that would not be possible with the standard set of 20 amino acids. nih.gov

The biosynthesis of formylglycine is carried out by specialized enzymes. In aerobic organisms, including humans, this modification is catalyzed by the formylglycine-generating enzyme (FGE) , also known as sulfatase-modifying factor 1 (SUMF1). nih.govwikipedia.org FGE is located in the endoplasmic reticulum and acts on newly synthesized sulfatase polypeptides. wikipedia.orgpnas.orgpnas.org It recognizes a highly conserved consensus sequence, CXPXR (where X can be any amino acid), and catalyzes the oxidation of the cysteine residue within this motif to formylglycine. wikipedia.orgpnas.org The human FGE is a copper-dependent metalloenzyme. wikipedia.orgpnas.org Dysfunction of FGE in humans is the cause of multiple sulfatase deficiency. pnas.org

In anaerobic and facultative anaerobic microbes, a different, oxygen-independent pathway exists for formylglycine generation. nih.gov This pathway is catalyzed by the anaerobic sulfatase-maturing enzyme (anSME) . nih.gov These enzymes belong to the radical S-adenosylmethionine (SAM) superfamily and utilize a different mechanism to convert either cysteine or serine to formylglycine. wikipedia.orgnih.gov The anSME from Klebsiella pneumoniae, known as AtsB, is a well-studied example and contains iron-sulfur clusters essential for its function. wikipedia.orgnih.gov Unlike FGEs, anSMEs can act on both cysteine and serine residues. nih.gov

| Enzyme | Organism Type | Location/Components | Target Residue | Cofactors/Mechanism |

| FGE | Aerobic | Endoplasmic Reticulum | Cysteine | Copper-dependent, utilizes O2 |

| anSME | Anaerobic/Facultative | Cytoplasm | Cysteine or Serine | Iron-sulfur clusters, Radical SAM |

The aerobic pathway catalyzed by FGE is an oxidative process that requires molecular oxygen. pnas.orgnih.gov The reaction involves the oxidation of the cysteine thiol group to an aldehyde. pnas.org Initially, FGE was thought to be a cofactor-free oxygenase, but it is now understood to be a copper-dependent enzyme. pnas.orgspringernature.com The proposed mechanism involves the binding of the substrate cysteine to a mononuclear Cu(I) center in FGE, which then activates molecular oxygen. pnas.org This leads to the oxidation of the cysteine to formylglycine. pnas.org The reaction consumes one mole of O2 per mole of fGly formed. nih.gov The catalytic cycle also involves redox-active cysteine residues within the FGE active site. pnas.orgnih.govnih.gov

The anaerobic pathway mediated by anSME employs a radical-based mechanism. nih.gov It utilizes S-adenosylmethionine (SAM) to generate a 5'-deoxyadenosyl radical. nih.gov This highly reactive radical abstracts a hydrogen atom from the β-carbon of the target cysteine or serine residue. nih.gov Subsequent steps, which are not fully elucidated but involve the enzyme's iron-sulfur clusters, lead to the formation of the formylglycine residue. pnas.orgresearchgate.net This process allows for the activation of sulfatases in environments devoid of oxygen. nih.gov

Enzymatic Catalysis Mediated by Formylglycine

The formylglycine residue, once formed, is hydrated in the active site of the sulfatase to a geminal diol. nih.gov One of the hydroxyl groups of this gem-diol acts as the catalytic nucleophile, attacking the sulfur atom of the sulfate ester substrate. pnas.orgnih.gov This initiates the hydrolysis reaction, leading to the cleavage of the sulfate ester bond. nih.govacs.org

The initial step is generally accepted to be a bimolecular nucleophilic substitution (SN2)-like reaction, where the hydroxyl group of the hydrated formylglycine attacks the sulfur atom of the substrate. nih.gov This leads to the formation of a sulfated enzyme intermediate and the release of the alcohol or phenol product.

Two main paradigms have been proposed for the subsequent breakdown of the sulfo-enzyme intermediate:

SN2-E2 Mechanism: In this proposed pathway, the release of the sulfate from the intermediate occurs via an elimination (E2) reaction. nih.govacs.org A conserved active site histidine residue is thought to act as a base, abstracting a proton from the remaining hydroxyl group of the formylglycine gem-diol, which facilitates the elimination of the sulfate group and regenerates the aldehyde. acs.org Theoretical studies have suggested that the transition state for an E2 elimination is significantly lower in energy compared to an SN2 substitution for releasing the sulfate. nih.gov

SN2-SN2 Mechanism: An alternative proposal suggests that the release of sulfate occurs through a second SN2 reaction, where a water molecule or hydroxide (B78521) ion acts as the nucleophile, attacking the sulfur atom of the sulfo-enzyme intermediate to release inorganic sulfate. nih.gov

Current evidence and theoretical studies appear to favor the SN2-E2 mechanism as the more probable pathway for most sulfatases. nih.gov

The formylglycine-based catalytic mechanism endows sulfatases with remarkable catalytic efficiency. nih.gov These enzymes can achieve rate enhancements (kcat/kuncat) of up to 1026, making them among the most proficient enzymes known. nih.gov This extraordinary efficiency is attributed in part to the unique chemical properties of the formylglycine residue and the precise positioning of other active site residues that facilitate the reaction. nih.gov

| Catalytic Feature | Description |

| Rate Enhancement | Up to 1026-fold increase in reaction rate compared to the uncatalyzed reaction. nih.gov |

| Substrate Specificity | Determined by the active site architecture, allowing for the hydrolysis of a wide variety of sulfated molecules. nih.govpnas.org |

| FGE Specificity | Recognizes the conserved CXPXR motif in sulfatase precursors. pnas.org |

Degradation Pathways of Related Formylglycine Compounds in Biological Systems

While the biosynthesis and catalytic function of formylglycine are well-documented, specific degradation pathways for formylglycine itself or N-(2-Cyanoethyl)-N-formylglycine within biological systems are not extensively detailed in the available research. However, we can infer potential degradation routes based on the metabolism of its parent amino acid, glycine (B1666218).

Glycine can be catabolized through several pathways, the major one in many organisms being the glycine cleavage system. reactome.org This multi-enzyme complex breaks down glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit that is transferred to tetrahydrofolate. reactome.org It is plausible that if formylglycine were released as a free amino acid, it might be processed by enzymes that act on glycine or other small amino acids, potentially involving deamination, decarboxylation, or oxidation of the aldehyde group.

The aldehyde group of formylglycine is reactive and can form imines by reacting with amines. researchgate.net In the context of protein degradation, proteasomal or lysosomal pathways would break down the entire sulfatase protein. The resulting peptides and amino acids, including formylglycine, would then be further catabolized. The aldehyde group of a free formylglycine molecule could potentially be oxidized to a carboxyl group, forming oxoaspartate, or reduced to a hydroxyl group.

Microbial or Catalytic Degradation Products (e.g., N-formyl glycine from glyphosate)

N-formylglycine is a known degradation product of the widely used herbicide glyphosate (N-phosphonomethyl glycine). researchgate.netnih.gov The breakdown of glyphosate into N-formylglycine can occur through both microbial and catalytic pathways, representing a shift towards potentially more benign intermediates compared to other degradation routes. researchgate.netnih.gov

Microbial degradation is considered an effective and environmentally friendly method for breaking down glyphosate. researchgate.net Various microorganisms can utilize glyphosate as a source of essential nutrients like phosphorus, carbon, and nitrogen. researchgate.net In agricultural soil, glyphosate can be biodegraded through two primary pathways: the aminomethylphosphonic acid (AMPA) pathway and the sarcosine/glycine pathway. nih.gov The latter pathway, which leads to the formation of glycine and subsequently N-formylglycine, is considered to produce harmless, biogenic non-extractable residues. nih.gov

Catalytic degradation offers an alternative, abiotic route. Recent research has demonstrated that metal-organic frameworks (MOFs), specifically Zr-based MOF-808, can act as efficient heterogeneous catalysts for the complete degradation of glyphosate at room temperature. researchgate.netnih.gov This catalytic process yields N-formylglycine and hydroxymethyl-phosphonate, which are considered largely innocuous chemicals. researchgate.netnih.gov The efficacy of this degradation is influenced by the catalyst's crystal size, with nanocrystalline MOF-808 showing enhanced reactivity. researchgate.netnih.gov Similarly, manganese oxides like birnessite can catalyze glyphosate degradation, favoring the glycine pathway over the AMPA pathway. nih.govresearchgate.net

| Degradation Pathway | Description | Key Mediators/Catalysts | Significance |

|---|---|---|---|

| Microbial Degradation | Biodegradation by soil microorganisms utilizing glyphosate as a nutrient source. researchgate.netnih.gov | Various soil bacteria and fungi. researchgate.net | Considered an eco-friendly method leading to the formation of harmless biogenic residues. researchgate.netnih.gov |

| Catalytic Degradation | Abiotic breakdown facilitated by a heterogeneous catalyst. nih.gov | Metal-Organic Frameworks (e.g., Zr-based MOF-808), Manganese Oxides (e.g., birnessite). researchgate.netnih.govnih.gov | Efficient degradation at room temperature to benign products, bypassing more toxic intermediates. nih.gov |

Hydrolytic Stability under Physiological Conditions

The hydrolytic stability of this compound under physiological conditions (typically pH ~7.4, 37°C) is determined by the lability of its constituent functional groups: the N-formyl amide bond and the N-cyanoethyl group.

The N-formyl bond, being an amide linkage, is generally stable to hydrolysis under neutral physiological conditions. Enzymatic catalysis is typically required for the efficient cleavage of such bonds in a biological context.

The 2-cyanoethyl group is often employed as a protecting group in chemical synthesis, particularly for phosphate (B84403) and carboxyl moieties, due to its characteristic removal under specific conditions. google.com It is susceptible to cleavage via a β-elimination reaction under basic conditions. While physiological pH is near neutral, the long-term stability of the N-cyanoethyl linkage could be limited, potentially leading to the slow, non-enzymatic release of acrylonitrile (B1666552) and the formation of N-formylglycine. The precise half-life of this compound in a physiological buffer would require specific experimental determination, but the inherent chemical properties of the cyanoethyl group suggest a potential for gradual degradation.

Interplay with Cellular Metabolism (e.g., Purine Biosynthesis via FGAR)

N-formylglycine shares structural similarities with key intermediates in fundamental metabolic pathways, most notably the de novo purine biosynthesis pathway. This pathway is essential for producing the building blocks of DNA and RNA. nih.gov

A crucial step in this pathway is the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). nih.gov This reaction is catalyzed by phosphoribosyl-glycinamide formyltransferase (GART), which utilizes N¹⁰-formyltetrahydrofolate as a formyl group donor. nih.gov The product, FGAR, contains a formylglycine moiety attached to a phosphoribosyl group.

Given the structural analogy between free N-formylglycine and the N-formylglycinamide portion of FGAR, there is a theoretical potential for interplay. N-formylglycine or its derivatives could, in principle, act as a competitive inhibitor for enzymes that recognize FGAR or subsequent intermediates in the purine pathway. However, current research primarily identifies N-formylglycine in metabolomic studies as a marker associated with certain disease states or metabolic shifts, rather than a direct, functional participant in purine synthesis. mdpi.comhmdb.ca For instance, elevated levels of N-formylglycine have been noted in metabolic phenotypes associated with severe COVID-19, alongside shifts in purine metabolism. mdpi.com

| Compound | Role in Purine Biosynthesis | Structural Feature | Potential Interaction |

|---|---|---|---|

| N-formylglycine | Not a direct intermediate. | Contains a formyl-amino acid motif. | Theoretical potential to act as an antagonist or mimic for enzymes recognizing FGAR. |

| Formylglycinamide Ribonucleotide (FGAR) | Key intermediate in the de novo pathway. nih.gov | Contains a formylglycine moiety linked to a phosphoribosyl group. | Substrate for the enzyme formylglycinamidine synthetase. |

Potential as Enzyme Substrates or Inhibitors (Theoretical Framework)

The formylglycine moiety is a unique biochemical entity, most famously generated post-translationally within the active sites of sulfatase enzymes. nih.govalbany.edu This reaction is catalyzed by the formylglycine-generating enzyme (FGE), which oxidizes a specific cysteine (or serine) residue within a consensus sequence of a nascent sulfatase polypeptide to Cα-formylglycine (fGly). nih.govnih.govwikipedia.org The resulting aldehyde group of fGly is crucial for the catalytic activity of the sulfatase. nih.govspringernature.com

Within this context, the potential for a small molecule like this compound or N-formylglycine to act as an enzyme substrate or inhibitor can be considered theoretically:

As an FGE Inhibitor: FGE recognizes a specific peptide sequence to perform its oxidative modification. nih.gov A small molecule like N-formylglycine is unlikely to be a substrate. However, it or its derivatives could theoretically act as a product inhibitor, binding to the active site of FGE and preventing it from processing its native sulfatase substrates. The binding affinity would likely be low due to the absence of the extended polypeptide chain that provides binding specificity.

As a Sulfatase Inhibitor: The fGly residue in a mature sulfatase active site exists in a hydrated, gem-diol form, which acts as the catalytic nucleophile. nih.gov A small molecule containing a formylglycine motif might be able to enter the active site and interact with the residues responsible for substrate binding and catalysis. This could lead to competitive inhibition of the sulfatase's natural function of hydrolyzing sulfate esters.

As a Substrate for Other Enzymes: The N-formyl group is found on other biological molecules, such as N-formylmethionine, which initiates protein synthesis in bacteria. Enzymes that process N-formyl groups, like peptide deformylases, could potentially recognize and act upon N-formylglycine, although the specificity for the glycine portion versus methionine would be a key determinant of reactivity.

These potential interactions remain theoretical and would require experimental validation to determine their biological relevance and efficacy.

Applications and Future Research Directions of N 2 Cyanoethyl N Formylglycine

Application as a Synthetic Intermediate in Organic Chemistry

The structure of N-(2-Cyanoethyl)-N-formylglycine, which contains a carboxylic acid, a formamide (B127407), and a nitrile, makes it a potentially versatile intermediate in organic synthesis. The formyl group can serve as a protecting group for the secondary amine, which can be removed under specific conditions to allow for further functionalization. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones.

The related compound, N-(2-Cyanoethyl)glycine, is known to be an intermediate in the synthesis of other amino acids, peptides, and pharmaceuticals. ontosight.ai It is synthesized by reacting glycine (B1666218) with acrylonitrile (B1666552). ontosight.ai Similarly, this compound could potentially be synthesized and used as a building block for more complex molecules. The cyanoethyl group is a known protecting group for phosphate (B84403) groups in oligonucleotide synthesis, which is removed by treatment with a base. glenresearch.comnih.gov This suggests that the cyanoethyl moiety in this compound could also be leveraged in protecting group strategies.

Design and Synthesis of Functional Analogues and Probes

The development of functional analogues and probes based on the this compound scaffold could lead to new tools for chemical biology. elsevierpure.com By modifying the core structure, it may be possible to create molecules with specific binding properties or reactive handles for bioconjugation. For instance, replacing the formyl group with other acyl groups or introducing reporter molecules such as fluorophores or biotin (B1667282) could generate a library of probes for various biological applications.

The synthesis of such analogues would likely involve multi-step synthetic routes, starting from readily available precursors. The reactivity of the nitrile and carboxylic acid functionalities would allow for the introduction of diverse chemical groups to tailor the properties of the resulting molecules.

Integration into Bioconjugation Strategies (e.g., Click Chemistry, Staudinger Ligation)

The field of bioconjugation has been revolutionized by the development of highly specific and efficient reactions that can be performed under physiological conditions. nih.gov While this compound does not inherently possess the functional groups for direct participation in common bioconjugation reactions like click chemistry or Staudinger ligation, it could be chemically modified to do so.

Click Chemistry : The nitrile group of this compound could potentially be converted to an azide (B81097), a key functional group for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govchemistrytalk.orgmetabion.com These reactions are widely used for labeling biomolecules. nih.gov

Staudinger Ligation : The Staudinger ligation is a powerful method for forming an amide bond between a phosphinothioester and an azide. kiesslinglab.comnih.govnih.govsigmaaldrich.com Similar to the strategy for click chemistry, converting the nitrile group to an azide would be the first step to enable the use of this compound in this type of ligation.

Potential in Chemical Biology Tools and Assays

The formylglycine moiety is of particular interest in chemical biology. Formylglycine-generating enzymes (FGEs) can convert a cysteine residue within a specific peptide sequence into a formylglycine (fGly). nih.govnih.govnih.govresearchgate.netcornell.edu This aldehyde-containing residue provides a bioorthogonal handle for the site-specific labeling of proteins with probes or drugs. nih.govnih.govcornell.edu

While this compound is not a direct substrate for FGEs, it could serve as a small molecule mimic or a building block for creating inhibitors or probes for these enzymes. Understanding the interactions between small molecules like this compound and the active sites of FGEs could inform the design of novel chemical biology tools.

The table below summarizes the key functional groups and their potential applications in chemical biology.

| Functional Group | Potential Application | Relevant Techniques |

| Formyl | Mimic of formylglycine residue | Enzyme inhibition studies, probe design |

| Nitrile | Precursor to other functional groups | Conversion to azide for click chemistry or Staudinger ligation |

| Carboxylic Acid | Conjugation handle | Amide bond formation |

Advanced Materials and Polymer Science (considering cyanoethyl groups in polymers)

The cyanoethyl group is known to impart unique properties to polymers. Cyanoethylated compounds are used in various applications, including as additives in electroplating and as monomers in polymer synthesis. The presence of the cyanoethyl group in this compound suggests its potential as a monomer or a modifying agent in polymer chemistry.

Incorporation of this compound into a polymer backbone could introduce functionalities that enhance properties such as thermal stability, dielectric constant, or adhesion. The nitrile groups could also be post-polymerizationally modified to create functional materials with tailored characteristics. For example, the 2'-O-cyanoethyl group is used in the synthesis of RNA analogs to improve their stability and binding affinity. nih.gov

Methodological Advancements in Characterization and Analysis

As with any novel compound, the development of robust analytical methods for the characterization and quantification of this compound is crucial for its potential applications. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be essential for confirming its structure and purity.

For its use in biological systems or complex matrices, more advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) would be necessary to achieve the required sensitivity and selectivity. The development of specific antibodies or molecularly imprinted polymers for this compound could also lead to highly sensitive and specific detection methods.

Future Research Challenges and Opportunities

The exploration of this compound's potential is still in its early stages. A significant challenge is the lack of commercially available sources and established synthetic routes for this specific compound. sigmaaldrich.comfishersci.com Future research should focus on developing efficient and scalable syntheses.

Once the compound is more accessible, a wide range of research opportunities will open up. Investigating its biological activity, exploring its utility as a synthetic building block, and developing its applications in materials science are all promising avenues for future research. Furthermore, computational studies could provide insights into its conformational properties and reactivity, guiding experimental work.

The table below outlines some of the key research challenges and opportunities.

| Research Area | Challenges | Opportunities |

| Synthesis | Lack of established synthetic protocols | Development of efficient and scalable synthetic routes |

| Biological Activity | Unknown biological effects | Screening for potential therapeutic or diagnostic applications |

| Materials Science | Unexplored potential as a monomer or additive | Creation of novel polymers with enhanced properties |

| Analytical Methods | Need for validated detection and quantification methods | Development of highly sensitive and specific assays |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Cyanoethyl)-N-formylglycine, and how do reaction conditions influence yield?

- The compound can be synthesized via alkylation or acylation of glycine derivatives. For example, reacting formanilides with cyanoethyl-substituted acetic acid derivatives in the presence of inorganic bases (e.g., K₂CO₃) can yield N-formylglycine derivatives with high efficiency . Key factors include temperature control (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants. Thin-layer chromatography (TLC) or HPLC is recommended to monitor reaction progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical methods include:

- NMR spectroscopy : To confirm the presence of the cyanoethyl (-CH₂CH₂CN) and formyl (-CHO) groups.

- High-resolution mass spectrometry (HRMS) : For molecular weight validation (C₆H₈N₂O₃, theoretical MW: 156.06 g/mol) .

- HPLC : To assess purity (>95% recommended for research use) .

Q. What are the stability and storage requirements for this compound?

- The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents (e.g., H₂O₂), which may hydrolyze the cyanoethyl group or degrade the formyl moiety .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, lab coat, goggles) in a fume hood. While acute toxicity data are limited, structural analogs of N-formylglycine may release toxic fumes (e.g., HCN) under decomposition conditions .

Advanced Research Questions

Q. How does the cyanoethyl group influence the enzymatic reactivity of N-formylglycine derivatives?

- The cyanoethyl substituent may sterically hinder interactions with enzymes like peptidylglycine α-amidating monooxygenase (α-AE), which typically processes smaller N-acylglycines (e.g., N-formylglycine, KM,app = 23 mM). Comparative kinetic studies (e.g., Vmax/KM ratios) using modified substrates can elucidate steric/electronic effects .

Q. What strategies optimize the regioselectivity of N-alkylation in similar glycine derivatives?

- Employ protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amino group to direct alkylation to the desired nitrogen. For example, Boc-glycine can be reacted with 2-cyanoethyl bromide, followed by deprotection and formylation . Solvent polarity and base strength (e.g., NaH vs. K₂CO₃) critically affect regioselectivity .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

- Density functional theory (DFT) calculations can model transition states for amide bond formation. Parameters like frontier molecular orbitals (HOMO/LUMO) and charge distribution on the formyl group may predict coupling efficiency with amino acids .

Q. What are the challenges in scaling up synthesis while maintaining high enantiomeric purity?

- Racemization at the glycine α-carbon can occur during prolonged heating. Solutions include:

- Low-temperature reactions (<40°C).

- Chiral catalysts (e.g., L-proline derivatives) to retain stereochemical integrity .

Methodological Notes

- Contradictions in Evidence : While N-formylglycine is a substrate for α-AE , the cyanoethyl variant’s enzymatic compatibility remains untested. Preliminary assays (e.g., O₂ consumption rates) are advised.